4,5,6,7-Tetrahydro-1H-indole
Overview
Description
4,5,6,7-Tetrahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family It is characterized by a partially saturated indole ring, which distinguishes it from fully aromatic indoles
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydro-1H-indole is a bioactive compound that has been found to interact with various targets. It has been suggested that it may have an affinity for multiple receptors, which could be beneficial in the development of new derivatives . .
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may interact with its targets in a similar manner
Biochemical Pathways
This compound is likely to affect various biochemical pathways due to its potential to interact with multiple targets
Result of Action
Given its potential to interact with multiple targets, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-1H-indole, due to its easy aromatization, serves as a good intermediate for synthesizing indoles Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules, playing a crucial role in cell biology .
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6,7-Tetrahydro-1H-indole can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the catalytic hydrogenation of indole in the presence of a suitable catalyst, such as palladium on carbon, can yield this compound . Another method involves the cyclization of appropriate precursors, such as the reaction of cyclohexanone with aniline under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole derivatives.
Reduction: Further reduction can lead to fully saturated indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: N-alkyl or N-acyl tetrahydroindoles.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-indole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various indole derivatives.
Biology: It is used in the study of biological processes involving indole compounds.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole: Fully aromatic, lacks the partial saturation of 4,5,6,7-tetrahydro-1H-indole.
2,3-Tetramethylenepyrrole: Similar structure but differs in the position of saturation.
Cyclohex[b]pyrrole: Another related compound with a different ring structure.
Uniqueness
This compound is unique due to its partially saturated indole ring, which imparts different chemical and biological properties compared to fully aromatic indoles
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBVVLOYXDVATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159727 | |
Record name | 1H-Indole, 4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13618-91-2 | |
Record name | 4,5,6,7-Tetrahydro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13618-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 4,5,6,7-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13618-91-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole, 4,5,6,7-tetrahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5,6,7-Tetrahydroindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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